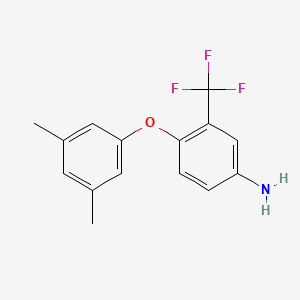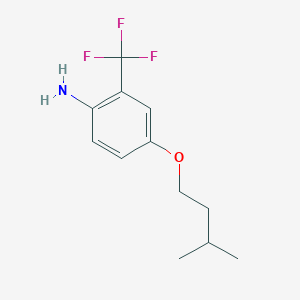![molecular formula C18H20F3NO B3172689 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine CAS No. 946740-86-9](/img/structure/B3172689.png)
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine
Vue d'ensemble
Description
“4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine” is a chemical compound with the molecular formula C18H20F3NO and a molecular weight of 323.36 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine” can be represented by the SMILES notation: CCC©©C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F .Applications De Recherche Scientifique
Environmental Water Pollution and Endocrine Interference
4-tert-Octylphenol, closely related to the chemical structure of 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine, is a significant pollutant with endocrine-disrupting capabilities. Its presence in environmental waters has been extensively reviewed, indicating concerns about its biodegradability and the more toxic nature of its degradation products. Advanced removal techniques, including the use of wastewater treatment plant enzymes, offer promising solutions for its elimination, although these technologies are still under development for widespread application. The pollutant's interference with estrogen signaling pathways highlights the necessity for a deeper understanding of its endocrine activities to effectively counteract its environmental persistence (Olaniyan et al., 2020).
Synthesis and Pharmacological Evaluation
A study focusing on the synthesis and pharmacological evaluation of Schiff bases derived from diphenylamine, similar in function to the derivatives of phenylamine such as 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine, has provided insights into their potential antibacterial properties. These compounds have shown significant activity against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for further research in antimicrobial applications. The study also indicates the potential for these compounds in broader pharmaceutical contexts, necessitating additional research to explore their full spectrum of biological activities (Kumar et al., 2020).
Environmental Fate and Toxicity of Synthetic Phenolic Antioxidants
Synthetic Phenolic Antioxidants (SPAs), which include compounds structurally related to 4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine, have been widely utilized in industrial and commercial products to prevent oxidative damage. Recent reviews have shed light on the environmental occurrence, human exposure, and potential toxicities of these compounds, including their detection in various matrices and the associated health risks. The review emphasizes the need for future studies to focus on understanding the environmental behaviors, human health impacts, and the development of safer, less environmentally persistent alternatives (Liu & Mabury, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO/c1-4-17(2,3)12-5-8-14(9-6-12)23-16-10-7-13(22)11-15(16)18(19,20)21/h5-11H,4,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXLEMGHEGOPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)
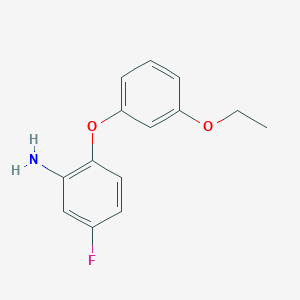

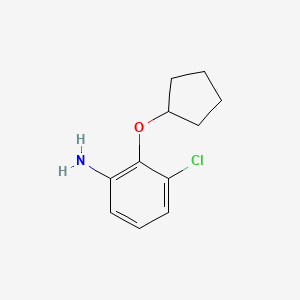
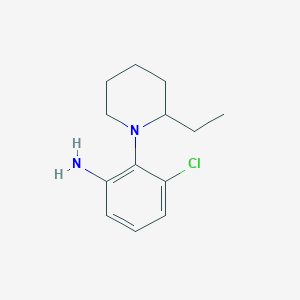
![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)
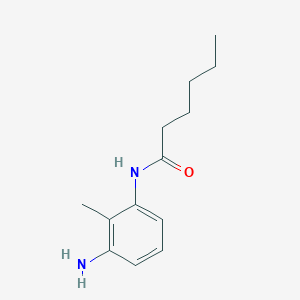

![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)
